(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one

Catalog No.
S15668041
CAS No.
1332598-48-7
M.F
C27H35NO6
M. Wt
469.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropo...

CAS Number

1332598-48-7

Product Name

(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one

IUPAC Name

(4S)-4-benzyl-3-[(2R)-2-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-3-methylbutanoyl]-1,3-oxazolidin-2-one

Molecular Formula

C27H35NO6

Molecular Weight

469.6 g/mol

InChI

InChI=1S/C27H35NO6/c1-19(2)23(16-21-11-12-24(32-4)25(17-21)33-14-8-13-31-3)26(29)28-22(18-34-27(28)30)15-20-9-6-5-7-10-20/h5-7,9-12,17,19,22-23H,8,13-16,18H2,1-4H3/t22-,23+/m0/s1

InChI Key

NZCPISUFGDFLMX-XZOQPEGZSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N2C(COC2=O)CC3=CC=CC=C3

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(=O)N2[C@H](COC2=O)CC3=CC=CC=C3

(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one is a chiral compound belonging to the oxazolidinone class, characterized by a five-membered ring containing nitrogen and oxygen. Its molecular formula is C27H35NO6, and it has a molecular weight of approximately 469.57 g/mol. This compound features a complex structure that includes a benzyl group and various substituents that contribute to its unique chemical properties and potential biological activities. The specific stereochemistry of this compound is crucial for its biological interactions and efficacy.

, which are significant for medicinal chemistry applications. Key reactions include:

  • Nucleophilic Substitution: The presence of the oxazolidinone ring enables nucleophilic attacks at the carbonyl carbon, allowing for modifications to enhance biological activity.
  • Hydrolysis: Under acidic or basic conditions, the ester bonds in the side chains can undergo hydrolysis, leading to the release of active moieties.
  • Reduction Reactions: The ketone functionalities can be reduced to alcohols, modifying the compound's pharmacokinetic properties.

These reactions are instrumental in developing derivatives with improved therapeutic profiles.

(S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one exhibits notable biological activities, particularly as an antibacterial agent. The oxazolidinone framework is known to inhibit bacterial protein synthesis, making it a candidate for treating infections caused by Gram-positive bacteria. Preliminary studies suggest potential anti-inflammatory effects, although further research is needed to validate these findings.

The synthesis of (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one typically involves multi-step synthetic pathways:

  • Formation of the Oxazolidinone Ring: This is often achieved through cyclization reactions involving amino acids and carbonyl compounds.
  • Chiral Resolution: Enantiomerically pure forms can be obtained through resolution techniques or asymmetric synthesis.
  • Substituent Introduction: Various functional groups are introduced through nucleophilic substitutions or coupling reactions to achieve the desired structure.

These methods highlight the compound's synthetic versatility and potential for modification to enhance its biological activity.

This compound has several applications in medicinal chemistry and drug development:

  • Antibacterial Agents: Due to its activity against Gram-positive bacteria, it is being explored as a new antibiotic.
  • Anti-inflammatory Drugs: Preliminary findings suggest potential applications in treating inflammatory diseases.
  • Pharmaceutical Intermediates: It serves as an intermediate in the synthesis of more complex pharmaceutical agents.

Interaction studies focus on understanding how (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one binds to bacterial ribosomes. Techniques used in these studies include:

  • Surface Plasmon Resonance: To measure binding affinities.
  • Isothermal Titration Calorimetry: To study thermodynamics of binding interactions.
  • X-ray Crystallography: To determine the precise binding modes at the molecular level.

Findings from these studies contribute to optimizing structural modifications that enhance biological activity and selectivity.

Several compounds share structural similarities with (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity Index
(R)-4-benzyl-3-(3-methylbutanoyl)oxazolidin-2-one145589-03-31.00
(S)-4-benzyl-3-propionyloxazolidin-2-one101711-78-80.96
(R)-(-)-4-benzyl-3-propionyl-2-oxazolidinone131685-53-50.96
(R)-4-phenyl-3-propionyloxazolidin-2-one160695-26-10.89
(S)-4-phenyl-3-propionyloxazolidin-2-one184363-66-40.89

The uniqueness of (S)-4-benzyl-3-((R)-2-(4-methoxy-3-(3-methoxypropoxy)benzyl)-3-methylbutanoyl)oxazolidin-2-one lies in its specific substitution pattern on the oxazolidinone ring, which may confer distinct biological activities compared to other similar compounds. Its enantiomerically pure form enhances its potential therapeutic applications while minimizing side effects associated with racemic mixtures.

XLogP3

5.1

Hydrogen Bond Acceptor Count

6

Exact Mass

469.24643784 g/mol

Monoisotopic Mass

469.24643784 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-15-2024

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